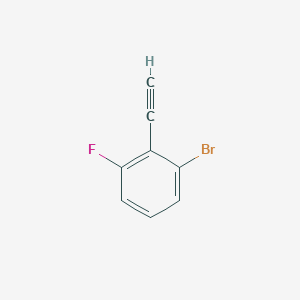

2-Bromo-6-fluorophenylacetylene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethynyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOHFBNWXVQMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-6-fluorophenylacetylene

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluorophenylacetylene is a halogenated aromatic alkyne of significant interest in synthetic chemistry and materials science. Its unique electronic properties, stemming from the presence of a bromine atom, a fluorine atom, and an acetylene group on a phenyl ring, make it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. Accurate structural elucidation and characterization are paramount for its effective utilization. This guide provides a comprehensive analysis of the key spectroscopic data for 2-Bromo-6-fluorophenylacetylene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of its spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.0 | Multiplet | 3H | Aromatic Protons (Ar-H) |

| ~3.4 | Singlet | 1H | Acetylenic Proton (-C≡C-H) |

Interpretation and Rationale:

The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern between approximately 7.0 and 7.5 ppm, integrating to three protons. This complexity arises from the various coupling interactions between the non-equivalent aromatic protons, which are influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

A key diagnostic signal is the singlet observed around 3.4 ppm, corresponding to the acetylenic proton. The downfield shift of this proton is attributed to the anisotropic effect of the triple bond. The absence of coupling for this signal confirms its identity as a terminal alkyne proton.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-6-fluorophenylacetylene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence for ¹H NMR.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the signals to determine the relative number of protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal intensity.[2]

Predicted ¹³C NMR Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~133 (d) | Ar-C |

| ~130 (d) | Ar-C |

| ~115 (d) | Ar-C |

| ~112 (d, ²JCF ≈ 20 Hz) | C-Br |

| ~90 | ≡C-H |

| ~78 | -C≡ |

Interpretation and Rationale:

The ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbon attached to the highly electronegative fluorine atom will appear as a doublet at a significantly downfield chemical shift (around 160 ppm) due to strong one-bond carbon-fluorine coupling (¹JCF).[3] The carbon bonded to the bromine atom will also be downfield, though to a lesser extent, and may exhibit a smaller two-bond coupling to fluorine (²JCF).[3]

The aromatic carbons will resonate in the typical range of 110-140 ppm, with their specific chemical shifts and potential C-F couplings providing valuable information for unambiguous assignment. The two sp-hybridized carbons of the alkyne group are expected to appear in the region of 70-90 ppm.[2]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence with proton decoupling (e.g., zgpg30).

-

Set a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, and calibration).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3300 | ≡C-H stretch | Strong, sharp |

| ~2100 | C≡C stretch | Medium to weak, sharp |

| ~1600-1450 | C=C aromatic stretch | Medium |

| ~1250 | C-F stretch | Strong |

| ~750 | C-Br stretch | Medium to strong |

Interpretation and Rationale:

The IR spectrum of 2-Bromo-6-fluorophenylacetylene will exhibit several characteristic absorption bands. A strong, sharp peak around 3300 cm⁻¹ is indicative of the acetylenic C-H stretch, a hallmark of a terminal alkyne.[4] The carbon-carbon triple bond stretch will appear as a sharp, but weaker, absorption around 2100 cm⁻¹. The aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The presence of the halogen substituents will give rise to strong absorptions in the fingerprint region: the C-F stretch typically appears around 1250 cm⁻¹, and the C-Br stretch is found at lower wavenumbers, around 750 cm⁻¹.[5]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution can be prepared and a drop evaporated onto a salt plate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure salt plates/solvent.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Processing:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Identify and label the key absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[6]

Expected Mass Spectrum Data:

| m/z | Interpretation |

| 198/200 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 119 | [M - Br]⁺ |

| 99 | [M - Br - C₂H]⁺ or [C₆H₄F]⁺ |

Interpretation and Rationale:

The mass spectrum of 2-Bromo-6-fluorophenylacetylene will show a characteristic molecular ion peak cluster at m/z 198 and 200. This is due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance.[7][8] This isotopic signature is a definitive indicator of a bromine-containing compound.

Common fragmentation pathways will involve the loss of the bromine atom, leading to a significant peak at m/z 119 ([M - Br]⁺).[9] Subsequent fragmentation could involve the loss of the acetylene group, resulting in a peak at m/z 99, or other rearrangements of the aromatic ring.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds. EI is a common choice for small organic molecules and often provides detailed fragmentation patterns.[6]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Key Structural Information

To further illustrate the relationships between the spectroscopic data and the molecular structure, the following diagrams are provided.

Caption: Key ¹H and ¹³C NMR chemical shift assignments for 2-Bromo-6-fluorophenylacetylene.

Caption: Proposed primary fragmentation pathway for 2-Bromo-6-fluorophenylacetylene in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the unequivocal identification and characterization of 2-Bromo-6-fluorophenylacetylene. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers complementary information that, when analyzed in concert, allows for a detailed understanding of the molecule's structure and electronic properties. This comprehensive spectroscopic profile is essential for researchers and scientists working with this versatile compound in various fields of chemical research and development.

References

-

Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

- NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

- (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Ab-Initio Anharmonic Analysis of Complex Vibrational Spectra of Phenylacetylene and Fluorophenylacetylenes in the Acetylenic and. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluorobenzaldehyde. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

- (n.d.). INFRARED SPECTROSCOPY (IR).

- (n.d.).

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- (n.d.). 2-Bromo-6-fluorophenol.

-

Beijing Xinhengyan Technology Co., Ltd. (n.d.). 2-Bromo-6-fluorophenylacetylene - CAS:1401670-91-4. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-6-fluorophenol. Retrieved from [Link]

- Google Patents. (n.d.). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.

-

NIST. (n.d.). 2-Bromo-4,6-difluoroiodobenzene. In NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-6-fluorophenylacetic acid (C8H6BrFO2). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Bromo-4-fluoroacetophenone. In NIST WebBook. Retrieved from [Link]

- (n.d.). Infrared Spectroscopy.

-

Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024, August 27). Search Results. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram. Retrieved from [Link]

- (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig.

-

PMC. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. uni-saarland.de [uni-saarland.de]

- 7. whitman.edu [whitman.edu]

- 8. asdlib.org [asdlib.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-Bromo-6-fluorophenylacetylene

The following technical guide is structured to serve as a primary reference for researchers working with halogenated phenylacetylene scaffolds. It prioritizes synthetic reliability and structural insight over generic descriptions.[1]

Executive Summary

2-Bromo-6-fluorophenylacetylene (BFPA) represents a high-value "privileged scaffold" in medicinal chemistry and materials science. Its unique 1,2,3-trisubstituted substitution pattern creates a distinct electronic and steric environment that differentiates it from mono-halogenated analogues.

For the drug developer, BFPA offers a dual-modality warhead: the fluorine atom (C6) modulates metabolic stability and lipophilicity (

Molecular Architecture & Electronic Profile

Structural Conformation

Unlike flexible aliphatic chains, BFPA is a rigid aromatic system.[1] The ethynyl group (

-

The "Ortho-Lock" Effect: The steric bulk of the Bromine atom (Van der Waals radius ~1.85 Å) and the Fluorine atom (~1.47 Å) creates a congested environment around the alkyne.[1] While the alkyne itself is linear and does not suffer from steric clash, the access to the alkyne for catalysts is electronically gated.

-

Dipole Vector: The molecule possesses a significant permanent dipole.[1] Fluorine is highly electronegative (pulling density), while Bromine is polarizable.[1] This creates a "sigma-hole" on the Bromine, making it a candidate for halogen bonding with carbonyl backbone oxygen atoms in target proteins.

Electronic Landscape (The "Push-Pull" Dynamic)

The reactivity of BFPA is defined by the competing electronic effects of the halogens:

-

Fluorine (C6): Strong

-withdrawing (inductive) effect deactivates the ring, making the alkyne proton ( -

Bromine (C2): Weakly deactivating but ortho-directing.[1]

Visualization of Electronic/Steric Logic

The following diagram illustrates the competing forces defining the molecule's reactivity profile.

Figure 1: Structural logic of 2-Bromo-6-fluorophenylacetylene showing the interplay between steric shielding and electronic activation.

Synthesis & Purification Protocols

The Challenge of Conventional Routes

Standard alkyne synthesis often employs the Corey-Fuchs reaction (Aldehyde

-

Critical Failure Point: The second step of Corey-Fuchs requires 2 equivalents of

-Butyllithium (

Recommended Protocol: Bestmann-Ohira Homologation

To preserve the C2-Bromine, we must use mild, non-nucleophilic conditions. The Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) allows the conversion of aldehydes to terminal alkynes using weak bases (Carbonates) that do not disturb the Aryl-Br bond.

Experimental Workflow

Starting Material: 2-Bromo-6-fluorobenzaldehyde (Commercial CAS: 60611-24-7).

Step 1: Reagent Preparation

-

Dissolve 2-Bromo-6-fluorobenzaldehyde (1.0 eq) in dry Methanol (

concentration). -

Add Potassium Carbonate (

, 2.0 eq).[1] -

Cool the system to 0°C under an Argon atmosphere.

Step 2: Homologation

-

Add Bestmann-Ohira reagent (1.2 eq) dropwise.[1]

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 95:5).[1] The aldehyde spot (

) should disappear, replaced by the non-polar alkyne spot (

Step 3: Workup & Purification [1][2]

-

Dilute with Diethyl Ether and wash with saturated

and Brine. -

Dry over

and concentrate carefully (the product is volatile). -

Purification: Silica gel flash chromatography using 100% Pentane or Hexane.

-

Note: The product is an oil or low-melting solid. Avoid high-vacuum for extended periods to prevent sublimation/evaporation.[1]

-

Synthetic Workflow Diagram

Figure 2: The Bestmann-Ohira homologation pathway, selected to preserve the sensitive Aryl-Bromide bond.

Spectroscopic Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated against these expected parameters.

| Technique | Expected Signal Characteristics | Structural Assignment |

| Acetylenic Proton ( | ||

| Aromatic Protons .[1] Pattern depends on ABX coupling due to F and Br. | ||

| Internal Alkyne Carbon . | ||

| Terminal Alkyne Carbon . | ||

| C-F Carbon .[1] Large coupling constant confirms F presence.[1] | ||

| IR Spectroscopy | ||

Applications in Drug Discovery[6][7]

Scaffold Hopping & Metabolic Stability

In kinase inhibitor design, phenylacetylenes are often used as rigid linkers.[1] However, unsubstituted phenyl rings are metabolic liabilities (prone to oxidation).[1]

-

The Fluorine Advantage: Substitution at the C6 position blocks metabolic hydroxylation at the most accessible ortho-site.

-

The Bromine Handle: The C2-Br allows for late-stage diversification. A medicinal chemist can synthesize the alkyne core and then use the Bromine to couple diverse aryl groups via Suzuki coupling to explore Structure-Activity Relationships (SAR) in the final step.

"Click" Chemistry Utility

BFPA is an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

-

Reaction: BFPA + Organic Azide

1,4-Disubstituted 1,2,3-Triazole.[1] -

Benefit: The resulting triazole retains the ortho-bromo-fluoro substitution, maintaining the specific electronic "saddle" required for binding pockets that tolerate bulk but require specific dipole alignment.

References

-

Müller, S., et al. (2004).[1] Mild and Efficient Homologation of Aldehydes to Alkynes Using the Bestmann–Ohira Reagent. Synlett.

-

Gjigea, G., et al. (2025).[1] Synthesis of Novel Pharmaceutical Intermediates from 2-(Bromomethyl)-6-fluoronaphthalene. BenchChem Application Notes. 2

-

Sigma-Aldrich. (2023).[1] 1-Bromo-2-ethynylbenzene Product Specification and Safety Data. [1][3][2]

-

PubChem. (2025).[1][4] 2-Bromo-1-(4-fluorophenyl)ethan-1-one Compound Summary. (Used for comparative spectral data of bromo-fluoro-benzene derivatives).[1] [1]

-

Hosten, E. C., & Betz, R. (2021).[1] The crystal structure of 2,6-dibromo-4-fluoroaniline. Zeitschrift für Kristallographie. (Reference for bond lengths in ortho-bromo-fluoro systems). 1[1][3][2][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ajrconline.org [ajrconline.org]

- 4. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]

Technical Guide: 2-Bromo-6-fluorophenylacetylene in Medicinal Chemistry

Executive Summary

2-Bromo-6-fluorophenylacetylene (CAS: 1401670-91-4) is a specialized halogenated alkyne intermediate used primarily in the synthesis of polysubstituted aromatic scaffolds and heterocycles. Its structural uniqueness lies in the ortho-fluoro, ortho-bromo substitution pattern flanking the ethynyl group. This specific arrangement serves two critical functions in drug design:

-

Conformational Locking: The steric bulk of the bromine and the electronic repulsion of the fluorine restrict the rotation of the phenyl ring when coupled to other systems, reducing entropic penalties upon receptor binding.

-

Metabolic Blocking: The 2,6-disubstitution pattern effectively blocks the metabolically vulnerable ortho positions, a common strategy in optimizing the pharmacokinetic profile of mGluR5 negative allosteric modulators (NAMs) .

This guide details the discovery context, robust synthetic pathways, and experimental protocols for this high-value building block.

Discovery and Evolution

Historical Context: The mGluR5 Antagonist Quest

The development of 2-Bromo-6-fluorophenylacetylene is closely tied to the evolution of mGluR5 antagonists , specifically the transition from first-generation compounds like MPEP (2-methyl-6-(phenylethynyl)pyridine) to more metabolically stable analogs.

-

First Generation (MPEP): Potent but suffered from rapid metabolism and off-target effects.

-

Second Generation (MTEP): Improved selectivity but still required optimization of the phenyl ring.

-

The "Ortho-Effect" Discovery: Medicinal chemists discovered that substituting the phenyl ring at the 2- and 6-positions (ortho to the alkyne) dramatically improved metabolic stability by preventing oxidation. The 2-fluoro substituent mimics hydrogen sterically but blocks metabolism electronically, while the 2-bromo substituent provides a handle for further functionalization (e.g., cross-coupling or radiolabeling) or induces a specific twist angle via steric clash.

Structural Significance

The molecule represents a "privileged fragment" for constructing:

-

Fused Heterocycles: Precursor for 4-fluoro-indoles via Larock synthesis.

-

PET Radiotracers: The bromine atom allows for late-stage radiofluorination (

F) or stannylation, essential for developing PET ligands for neuroimaging.

Synthetic Methodologies

The synthesis of 2-Bromo-6-fluorophenylacetylene is non-trivial due to the need for precise regiocontrol. Two primary routes have been established: the Sandmeyer-Sonogashira Route (Industry Standard) and the Corey-Fuchs Route (Alternative).

Route A: The Sandmeyer-Sonogashira Sequence (Preferred)

This route is favored for its scalability and high regioselectivity. It starts from the commercially available 2-bromo-6-fluoroaniline .

Mechanism:

-

Sandmeyer Reaction: Conversion of the aniline to an iodide (1-bromo-2-fluoro-3-iodobenzene). The iodide is more reactive than the bromide, allowing selective coupling.

-

Sonogashira Coupling: Chemoselective coupling of the iodide with trimethylsilylacetylene (TMSA).

-

Desilylation: Removal of the TMS group to yield the terminal alkyne.

Route B: The Corey-Fuchs Sequence

Starts from 2-bromo-6-fluorobenzaldehyde .

-

Gem-dibromoolefin Formation: Reaction with CBr

and PPh -

Fritsch-Buttenberg-Wiechell Rearrangement: Treatment with n-BuLi to form the alkyne.

-

Drawback: Lithium-halogen exchange can compete with the rearrangement due to the presence of the aryl bromine, leading to side products.

Comparative Analysis

| Feature | Route A (Sandmeyer-Sonogashira) | Route B (Corey-Fuchs) |

| Starting Material | 2-Bromo-6-fluoroaniline | 2-Bromo-6-fluorobenzaldehyde |

| Key Intermediate | 1-Bromo-2-fluoro-3-iodobenzene | 1-(2,2-Dibromovinyl)-2-bromo-6-fluorobenzene |

| Regiocontrol | High (I > Br reactivity) | Low (Risk of Br/Li exchange) |

| Scalability | High (Kilogram scale feasible) | Moderate |

| Overall Yield | ~45-55% | ~30-40% |

Visualized Synthesis Workflow

The following diagram illustrates the preferred Route A logic, highlighting the chemoselective exploitation of the Iodine vs. Bromine bond strengths.

Caption: Step-by-step synthesis via the Sandmeyer-Sonogashira route, ensuring regioselective alkynylation at the iodine position while preserving the bromine handle.

Detailed Experimental Protocols

These protocols are designed for a 10 mmol scale validation. Ensure all safety precautions (fume hood, PPE) are followed, especially when handling diazonium salts.

Step 1: Synthesis of 1-Bromo-2-fluoro-3-iodobenzene[2][3]

-

Reagents: 2-Bromo-6-fluoroaniline (1.90 g, 10 mmol), NaNO

(0.76 g, 11 mmol), KI (2.49 g, 15 mmol), H -

Protocol:

-

Suspend aniline in 20% H

SO -

Add NaNO

(dissolved in 5 mL H -

Dissolve KI in H

O (10 mL) and add dropwise to the diazonium solution. Evolution of N -

Allow to warm to room temperature (RT) and stir for 2 hours.

-

Workup: Extract with EtOAc (3 x 20 mL). Wash organic layer with saturated Na

S -

Purification: Flash column chromatography (Hexanes). Yield: ~75-85% (Yellow oil).

-

Step 2: Sonogashira Coupling (Chemoselective)

-

Reagents: 1-Bromo-2-fluoro-3-iodobenzene (2.41 g, 8 mmol), Ethynyltrimethylsilane (TMSA) (1.4 mL, 10 mmol), Pd(PPh

) -

Protocol:

-

Degas THF/Et

N (1:1, 20 mL) with Argon for 15 min. -

Add the aryl iodide, Pd catalyst, and CuI under Argon flow.

-

Add TMSA dropwise.

-

Stir at RT for 4-6 hours . Note: Do not heat excessively (>50°C) to avoid coupling at the bromine position.

-

Workup: Filter through Celite, concentrate, and purify via short silica plug (Hexanes).

-

Step 3: Desilylation to Target

-

Reagents: TMS-intermediate, K

CO -

Protocol:

-

Dissolve the TMS-intermediate in MeOH/CH

Cl -

Add K

CO -

Workup: Dilute with water, extract with CH

Cl -

Final Purification: Distillation or Column Chromatography (Hexanes).

-

Product: 2-Bromo-6-fluorophenylacetylene (Clear to pale yellow oil).

-

Applications in Drug Development[1]

mGluR5 Negative Allosteric Modulators (NAMs)

The 2-bromo-6-fluorophenylacetylene motif is a bioisostere used to optimize the "MPEP-tail."

-

Metabolic Stability: The fluorine atom at C6 blocks P450-mediated hydroxylation.

-

Selectivity: The C2-Bromine atom introduces a "twist" in the biaryl system (when coupled to a heterocycle), which can enhance selectivity for mGluR5 over mGluR1 by exploiting subtle differences in the allosteric binding pocket.

Larock Indole Synthesis

This alkyne is a prime substrate for the Larock Indole Synthesis .

-

Reaction: Coupling with an o-iodoaniline using a Palladium catalyst.

-

Outcome: Yields 4-fluoro-7-bromoindoles (or regioisomers depending on the alkyne orientation), which are difficult to synthesize via Fischer indole synthesis.

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) logic driving the use of 2-bromo-6-fluorophenylacetylene in mGluR5 antagonist design.

References

- Source: Google Patents (CN115784896A).

-

General Synthesis of Halogenated Phenylacetylenes

-

mGluR5 Antagonist Pharmacology (MPEP Context)

-

Sonogashira Coupling Methodology

- Source: Chemical Reviews.

- Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

-

URL:[Link]

Sources

- 1. 958458-89-4 | 1-Bromo-2-fluoro-3-iodobenzene [fluoromart.com]

- 2. mGluR5 antagonists 2-methyl-6-(phenylethynyl)-pyridine and (E)-2-methyl-6-(2-phenylethenyl)-pyridine reduce traumatic neuronal injury in vitro and in vivo by antagonizing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]

Quantum Chemical Profiling of 2-Bromo-6-fluorophenylacetylene: A Computational Framework for Halogenated Alkynes

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

2-Bromo-6-fluorophenylacetylene (CAS: 1401670-91-4) is a highly specialized, multi-functionalized aromatic building block[1]. Combining a terminal alkyne, a strongly electronegative fluorine atom, and a heavy, polarizable bromine atom on a single phenyl ring, this molecule presents unique opportunities for cross-coupling reactions, click chemistry, and bioisosteric replacement in rational drug design. However, accurately modeling its electronic structure, reactivity, and spectroscopic properties requires rigorous quantum chemical protocols. This guide outlines a field-proven, self-validating methodology for performing Density Functional Theory (DFT) calculations on this complex halogenated alkyne.

Methodological Causality: Overcoming Halogen-Specific DFT Challenges

When profiling halogenated phenylacetylenes, the choice of DFT functional and basis set cannot be arbitrary. As a Senior Application Scientist, I emphasize that understanding the why behind your parameters is as critical as the execution.

-

Functional Selection (The Causality of Dispersion): The presence of the bromine atom introduces significant polarizability and the potential for halogen bonding (

-hole interactions). Standard functionals like B3LYP often fail to capture these non-covalent interactions accurately. Therefore, dispersion-corrected functionals such as -

Basis Set Selection (The Heavy Atom Problem): A critical failure point in computational chemistry is the misapplication of basis sets for heavy halogens. Standard Pople basis sets like 6-31G(d) are frequently out of range or unparameterized for bromine, leading to immediate calculation failures or severe basis set truncation errors[4][5]. To resolve this, researchers must employ the Ahlrichs def2 family (e.g., def2-TZVP), which provides balanced, polarized triple-zeta coverage across the periodic table, or utilize Effective Core Potentials (ECPs) like LANL2DZ to account for the relativistic effects of bromine's core electrons[6][7].

Self-Validating Experimental Protocol: DFT Workflow

To ensure thermodynamic reliability, the computational workflow must be a self-validating system. The following step-by-step methodology outlines the standard operating procedure for profiling 2-Bromo-6-fluorophenylacetylene.

Step 1: Conformational Initialization

-

Construct the 3D geometry of 2-Bromo-6-fluorophenylacetylene using a molecular builder.

-

Perform a preliminary molecular mechanics (e.g., MMFF94) or semi-empirical (e.g., PM6) optimization. Causality: This rapidly relaxes severe steric clashes between the bulky bromine and the adjacent alkyne group before committing to expensive quantum mechanical calculations.

Step 2: High-Level Geometry Optimization

-

Execute the DFT optimization using the

B97X-D functional and the def2-TZVP basis set[7]. -

Set tight convergence criteria for SCF (Standard Self-Consistent Field) cycles to ensure high-precision electron density mapping.

Step 3: Self-Validation via Vibrational Frequency Analysis

-

Run a harmonic vibrational frequency calculation at the exact same level of theory (

B97X-D/def2-TZVP). -

Validation Check: Confirm the absence of imaginary frequencies (NImag = 0). If an imaginary frequency is present, the structure is trapped in a transition state rather than a local minimum. The strict protocol dictates displacing the geometry along the normal mode of the imaginary frequency and re-optimizing[3].

Step 4: Electronic and Spectroscopic Extraction

-

Calculate the Electrostatic Potential (ESP) map to visualize the

-hole on the bromine atom and the electron-rich region around the fluorine. -

Extract the HOMO-LUMO gap to evaluate chemical hardness and reactivity[8].

-

Compute NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method to predict

H,

Visualization: Computational Workflow

Self-validating DFT workflow for halogenated phenylacetylenes ensuring thermodynamic stability.

Quantitative Data: Expected Electronic & Structural Parameters

Based on comparative DFT studies of halogenated phenylacetylenes and phenylacetic acids[2][8], the following table summarizes the anticipated quantum chemical parameters for 2-Bromo-6-fluorophenylacetylene at the

| Parameter | Expected Value Range | Chemical Significance |

| C-Br Bond Length | 1.89 - 1.92 Å | Indicates weaker bond strength relative to C-F; primary site for oxidative addition in cross-coupling. |

| C-F Bond Length | 1.34 - 1.36 Å | Highly polarized, strong bond; imparts metabolic stability and inductive electron withdrawal. |

| C≡C Bond Length | 1.20 - 1.21 Å | Standard terminal alkyne geometry; active site for click chemistry (CuAAC). |

| Dipole Moment ( | 1.8 - 2.4 Debye | Vector points towards the highly electronegative F atom, heavily influencing aqueous solubility. |

| HOMO-LUMO Gap | 5.5 - 6.2 eV | Moderate chemical hardness; dictates photo-excitation and charge transfer dynamics[2]. |

Conclusion

The quantum chemical profiling of 2-Bromo-6-fluorophenylacetylene demands a rigorous, causality-driven approach. By selecting dispersion-corrected functionals and robust basis sets (def2-TZVP) that properly account for the heavy bromine atom, computational scientists can generate highly accurate predictive models. These models are indispensable for anticipating the molecule's behavior in complex catalytic cycles and its binding affinity via halogen bonding in rational drug design.

References

-

2-Bromo-6-fluorophenylacetylene, 98% Purity, C8H4BrF, 1 gram. Calpaclab. 1

-

Enhanced Photocatalytic Performance of Halogenated Phenylacetylene-Decorated Cu2O Surfaces via Electronic Structure Modulation: A DFT and Experimental Study. ACS Nanoscience Au. 2

-

DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. MDPI. 3

-

Gaussian Basis Set for Iodine and Bromine Containing Molecules. YouTube. 4

-

Bromine basis set problem - orca. Matter Modeling Stack Exchange. 5

-

Basis sets - ORCA Input Library. Google. 7

-

Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids. ResearchGate. 8

-

Functional/basis set for bromine-containing molecules? ResearchGate. 6

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. ORCA Input Library - Basis sets [sites.google.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Modular Assembly of Fluorinated Heterocycles via 2-Bromo-6-fluorophenylacetylene

Executive Summary

2-Bromo-6-fluorophenylacetylene (CAS: 1044232-15-2) represents a high-value "Janus" scaffold in medicinal chemistry.[1] Possessing both a nucleophilic terminal alkyne and an electrophilic aryl bromide, it serves as a linchpin for Divergent Oriented Synthesis (DOS). Its specific 2,6-substitution pattern (flanking the alkyne with a halogen and a fluorine atom) introduces unique electronic and steric properties:

-

Electronic Activation: The ortho-fluorine atom exerts a strong inductive effect (-I), increasing the acidity of the acetylenic proton and activating the C-Br bond for oxidative addition compared to non-fluorinated analogs.[1]

-

Steric Shielding: The flanking substituents protect the alkyne from unwanted side reactions but require specific ligand geometries for successful catalysis.

This guide details protocols for chemoselective Sonogashira coupling and annulation sequences to generate fluorinated indoles and benzofurans—privileged structures in kinase inhibitor development.

Critical Analysis: The Reactivity Landscape

The molecule presents a chemoselectivity challenge. Without controlled conditions, it is prone to uncontrolled oligomerization (head-to-tail coupling).[1]

The "Janus" Reactivity Map

-

Path A (Terminal Alkyne): Reacts with Aryl Iodides/Bromides via Sonogashira.[1][2]

-

Path B (Aryl Bromide): Reacts with Amines/Phenols via Buchwald-Hartwig or intramolecular cyclization.[1]

-

Path C (Cyclization): Simultaneous engagement of both groups to form fused heterocycles.

Visualizing the Pathway

The following logic flow illustrates the decision matrix for synthetic planning involving this scaffold.

Caption: Divergent synthetic pathways for 2-Bromo-6-fluorophenylacetylene based on catalyst and co-reactant selection.

Protocol 1: Chemoselective Sonogashira Coupling

Objective: Functionalize the terminal alkyne with an external Aryl Iodide while preserving the ortho-bromide for late-stage cyclization.[1]

Rationale

The terminal alkyne C-H bond is significantly more reactive toward Cu(I) activation than the C-Br bond is toward Pd(0) oxidative addition, provided the external partner is an Aryl Iodide (which reacts faster than the internal bromide).[1]

Materials & Reagents

| Component | Specification | Equivalents | Role |

| Substrate | 2-Bromo-6-fluorophenylacetylene | 1.0 eq | Nucleophile |

| Coupling Partner | Aryl Iodide (e.g., 4-Iodoanisole) | 1.1 eq | Electrophile |

| Catalyst | PdCl₂(PPh₃)₂ | 0.02 eq (2 mol%) | Catalyst |

| Co-Catalyst | CuI (Copper Iodide) | 0.01 eq (1 mol%) | Alkyne Activator |

| Base/Solvent | Triethylamine (Et₃N) / THF (1:[1][2][3]1) | Solvent Vol.[1][4] | Base & Solvent |

Step-by-Step Methodology

-

Degassing: In a Schlenk tube, dissolve the Aryl Iodide (1.1 eq) and 2-Bromo-6-fluorophenylacetylene (1.0 eq) in dry THF/Et₃N (0.2 M concentration). Sparge with Argon for 15 minutes.

-

Note: Oxygen must be excluded to prevent Glaser coupling (homocoupling of the alkyne).

-

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ and CuI under a positive stream of Argon.[1] The solution typically turns yellow/brown.

-

Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

-

Critical Control Point: Do NOT heat. Heating >50°C may trigger the internal oxidative addition of the C-Br bond, leading to polymerization.

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc). Look for the disappearance of the alkyne spot.

-

Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Copper), then brine. Dry over Na₂SO₄.[1][2][5]

-

Purification: Flash chromatography on silica gel.

Expected Yield: 85–95% of the diaryl alkyne.

Protocol 2: One-Pot Synthesis of 4-Fluoroindoles

Objective: Use the ortho-bromo and alkyne motifs to synthesize a 2-substituted-4-fluoroindole via a Larock-type annulation.[1]

Rationale

This reaction creates two bonds in one step: a C-N bond (Buchwald-Hartwig type) and a C-C bond (insertion).[1] The fluorine at the C4 position of the resulting indole is highly desirable for metabolic stability (blocking C4-oxidation).[1]

Mechanism Visualization

The mechanism involves oxidative addition into the C-Br bond, followed by alkyne insertion and reductive elimination.

Caption: Catalytic cycle for the Pd-catalyzed annulation of 2-bromo-6-fluorophenylacetylene with primary amines.

Materials & Reagents

| Component | Specification | Equivalents |

| Substrate | 2-Bromo-6-fluorophenylacetylene | 1.0 eq |

| Amine | Primary Amine (e.g., Aniline, Benzylamine) | 1.2 eq |

| Catalyst | Pd₂(dba)₃ | 0.025 eq (2.5 mol%) |

| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | 0.05 eq (5 mol%) |

| Base | NaOtBu (Sodium tert-butoxide) | 2.0 eq |

| Solvent | Toluene (Anhydrous) | 0.1 M |

Step-by-Step Methodology

-

Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and dppf in Toluene. Stir for 10 mins to generate the active catalyst species.

-

Substrate Addition: Add 2-Bromo-6-fluorophenylacetylene, the primary amine, and NaOtBu.[1]

-

Thermal Activation: Seal the reaction vessel and heat to 100°C for 12 hours.

-

Why High Temp? Unlike Protocol 1, we need to break the C-Br bond. The steric bulk of the ortho-fluorine requires higher energy for the Pd to insert.

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

Note on Regioselectivity: The fluorine atom at position 6 (which becomes position 4 in the indole) exerts an electronic effect that directs the alkyne insertion, generally favoring the formation of the 2-substituted indole over the 3-isomer.

Troubleshooting & Safety

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| Black precipitate immediately | Catalyst decomposition ("Pd Black") | Ensure strictly anaerobic conditions.[1] Add excess ligand (PPh₃).[1] |

| Homocoupling (Dimer) | Presence of Oxygen | Degas solvents more rigorously (Freeze-Pump-Thaw).[1] |

| Low Conversion (Protocol 2) | Steric hindrance of F and Br | Switch to a smaller, more electron-rich ligand like XPhos or BrettPhos . |

Safety: Fluorinated Alkynes[1]

-

Energetics: Acetylenes are high-energy functional groups.[1] While the aryl ring stabilizes it, distillation of the pure liquid should be avoided if possible; use column chromatography.

-

HF Generation: In the event of thermal decomposition or harsh acidic workup, C-F bonds can hydrolyze (rare but possible), releasing HF. Use plasticware for waste if unsure, or quench with Calcium Gluconate solution.

References

-

Sonogashira Coupling of Aryl Halides

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.

-

[1]

-

Synthesis of Fluorinated Indoles via Larock Cyclization

- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.

-

[1]

-

General Reactivity of 2-Halophenylacetylenes

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

[1]

-

Application in Drug Discovery (Fluorine Effect)

- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.

Sources

Application Note: 2-Bromo-6-fluorophenylacetylene in Advanced Materials Synthesis

[1]

Executive Summary

2-Bromo-6-fluorophenylacetylene is a high-value organofluorine building block characterized by its orthogonal reactivity .[1] The molecule features three distinct functional sites:[1][2]

-

Terminal Alkyne (

): Ready for Sonogashira cross-coupling or "Click" chemistry. -

Ortho-Bromide (

): A handle for Suzuki/Buchwald-Hartwig couplings or intramolecular cyclization.[2] -

Ortho-Fluorine (

): Provides electronic tuning (HOMO lowering) and solid-state ordering via

This unique substitution pattern allows for the precise construction of asymmetric fluorinated heteroacenes and liquid crystalline tolans , widely used in OLEDs (Organic Light Emitting Diodes) and OFETs (Organic Field-Effect Transistors).[2]

Material Profile & Handling

| Property | Specification | Relevance to Materials Science |

| Molecular Structure | 1-Ethynyl-2-bromo-6-fluorobenzene | Steric crowding prevents unwanted |

| Electronic Effect | Fluorine ( | Lowers HOMO energy levels, enhancing oxidative stability (n-type character).[2] |

| Reactivity Order | Allows for sequential, programmable synthesis (Iterative Cross-Coupling). | |

| Storage | Prevents spontaneous polymerization or photo-degradation.[2] |

Core Application: Synthesis of Fluorinated OLED Hosts

The primary application of this scaffold is the synthesis of 4-Fluoroindole and Fluorinated Benzofuran derivatives via a Sonogashira-Cyclization cascade.[2] These fused ring systems serve as high-triplet-energy hosts in phosphorescent OLEDs.[1][2]

Experimental Protocol: Sequential Assembly of Fluorinated Tolans

Objective: To synthesize an asymmetric fluorinated diphenylacetylene (tolan) intermediate, preserving the bromine atom for subsequent ring-closing or polymerization.[1][2]

Phase 1: Chemoselective Sonogashira Coupling

Rationale: The terminal alkyne is more reactive than the aryl bromide under mild conditions.[2] By controlling temperature and catalyst, we couple the alkyne selectively without activating the C-Br bond.[1][2]

Reagents:

-

Substrate: 2-Bromo-6-fluorophenylacetylene (1.0 equiv)[1]

-

Coupling Partner: 4-Iodoanisole (1.1 equiv) [Model for electron-rich chromophore][1][2]

-

Catalyst:

(2 mol%)[2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Co-catalyst: CuI (1 mol%)[2]

-

Base/Solvent: Triethylamine (

) / THF (1:1 v/v)[2]

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x). Oxygen exclusion is critical to prevent Glaser homocoupling (diyne formation).[2]

-

Catalyst Pre-mix: Add

and CuI to the flask. -

Solvent Addition: Add degassed THF and

.[2] The solution should turn yellow/tan.[2] -

Substrate Addition: Add 4-Iodoanisole followed by 2-Bromo-6-fluorophenylacetylene via syringe.

-

Note: Add the alkyne slowly to maintain stoichiometry.

-

-

Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of the alkyne spot (

) and appearance of the fluorescent tolan product.[2] -

Workup: Quench with saturated

, extract with DCM, and dry over -

Purification: Silica gel chromatography.

Yield Expectation: 85–92% of the brominated tolan intermediate.[2]

Phase 2: Intramolecular Cyclization (The "Materials" Twist)

Rationale: The remaining bromine and the newly formed triple bond are now perfectly positioned for a cascade cyclization to form a Fluorinated Benzofuran or Indole core, depending on the nucleophile added.[2]

Protocol (Benzofuran Synthesis):

-

Dissolve the Phase 1 product in Toluene.[2]

-

Add a hydroxamic acid or phenol derivative (if constructing complex scaffolds) OR use a Pd-catalyst to induce cyclization if a nucleophile was pre-installed.[2]

-

Alternative Route: Perform a Buchwald-Hartwig amination on the Br site using a primary amine (

), followed by spontaneous hydroamination of the alkyne.[2] This yields N-substituted-4-fluoroindoles , which are premium Hole Transport Materials (HTM).[1][2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Visualizing the Synthetic Logic

The following diagram illustrates the orthogonal pathways available to researchers using this building block.

Caption: Orthogonal synthetic workflows. Path A (Green) prioritizes linear extension for Liquid Crystals.[2] Path B (Red/Yellow) utilizes the ortho-bromide for heteroacene formation.[2]

Scientific Validation & Troubleshooting

Self-Validating the Protocol

To ensure the integrity of your synthesis, verify these analytical markers:

-

NMR Shift Diagnosis:

-

Starting Material: The terminal alkyne proton (

) appears as a singlet around -

Product (Phase 1): Disappearance of the

3.0 ppm singlet. The aromatic region will show increased complexity due to the new ring.[2] -

Fluorine NMR: The

signal (typicallyngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Mass Spectrometry: The bromine isotope pattern (

, 1:1 ratio) must be present in the Phase 1 intermediate.[2] If the pattern is lost, you have likely undergone unwanted de-halogenation.[2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Common Pitfalls

-

Glaser Coupling: If the reaction turns blue/green and produces a solid precipitate that is NOT the product, oxygen has entered the system, causing homocoupling of the alkyne.[1][2] Solution: Re-degas all solvents.[2]

-

De-bromination: Using

at high temperatures (

References

-

Sonogashira Coupling Mechanics: Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews. Link[2]

-

Fluorinated Materials in Electronics: Babudri, F., et al. (2007).[2][3] Fluorinated Organic Materials for Electronic and Optoelectronic Applications: The Role of the Fluorine Atom. Chemical Communications.[2][3] Link

-

Indole Synthesis from Haloalkynes: Cacchi, S., & Fabrizi, G. (2005).[1][2] Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews. Link[2]

-

Liquid Crystal Applications: Hird, M. (2007).[2] Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.[2] Link

Application Notes and Protocols for the Polymerization of 2-Bromo-6-fluorophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis and polymerization of 2-bromo-6-fluorophenylacetylene, a halogenated phenylacetylene monomer, to yield novel poly(phenylacetylene) derivatives. The resulting polymers, featuring a π-conjugated backbone with ortho-bromo and -fluoro substituents, are of significant interest for applications in materials science and as scaffolds in drug discovery. This document provides not only step-by-step experimental protocols but also delves into the mechanistic rationale behind the chosen synthetic strategies, empowering researchers to understand and adapt these methods for their specific needs. The protocols are grounded in established organometallic and polymer chemistry principles, with a focus on rhodium-catalyzed polymerization, which is well-regarded for its efficiency and control in producing stereoregular poly(phenylacetylene)s.[1][2]

Introduction: The Significance of Substituted Poly(phenylacetylene)s

Poly(phenylacetylene)s (PPAs) and their derivatives represent a class of conjugated polymers with intriguing electronic and optical properties.[2] The ability to introduce a wide array of functional groups onto the phenyl ring allows for the fine-tuning of these properties, making them suitable for diverse applications, including as conductive materials, in optoelectronics, and as precursors for advanced carbon materials. The polymerization of substituted phenylacetylenes, particularly using late transition metal catalysts like rhodium, has been a subject of intense research due to the high degree of stereochemical control achievable, often leading to polymers with a cis-transoidal configuration.[3][4]

The specific monomer of interest, 2-bromo-6-fluorophenylacetylene, presents a unique substitution pattern. The presence of two different halogens in the ortho positions is anticipated to influence the polymer's conformation and electronic properties due to steric and electronic effects. This guide will first detail a robust method for the synthesis of this monomer via a Sonogashira cross-coupling reaction, followed by a detailed protocol for its polymerization using a rhodium-based catalyst system.

Part 1: Synthesis of 2-Bromo-6-fluorophenylacetylene Monomer

The synthesis of the monomer is a critical first step. A reliable method for the formation of an aryl-alkyne C-C bond is the Sonogashira cross-coupling reaction.[5][6] This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[5] For the synthesis of 2-bromo-6-fluorophenylacetylene, a two-step approach is recommended: first, the Sonogashira coupling of a suitable aryl halide with a protected alkyne, such as (trimethylsilyl)acetylene, followed by the deprotection of the silyl group.

Diagram: Synthetic Pathway to 2-Bromo-6-fluorophenylacetylene

Caption: Synthetic route to 2-bromo-6-fluorophenylacetylene.

Protocol 1: Sonogashira Coupling of 1-Bromo-3-fluoro-2-iodobenzene with (Trimethylsilyl)acetylene

This protocol is adapted from established Sonogashira coupling procedures for halogenated aromatic compounds.[7]

Materials:

-

1-Bromo-3-fluoro-2-iodobenzene

-

(Trimethylsilyl)acetylene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF) or toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-3-fluoro-2-iodobenzene (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.05 eq).

-

Add anhydrous THF or toluene to dissolve the solids.

-

To this mixture, add freshly distilled triethylamine (2.0 eq) followed by (trimethylsilyl)acetylene (1.2 eq) via syringe.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 2-bromo-6-fluoro-1-((trimethylsilyl)ethynyl)benzene.

Protocol 2: Deprotection of the Trimethylsilyl Group

The removal of the trimethylsilyl protecting group is readily achieved under mild basic conditions.[8][9][10]

Materials:

-

2-Bromo-6-fluoro-1-((trimethylsilyl)ethynyl)benzene

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the silylated intermediate in a mixture of methanol and dichloromethane.

-

Add a catalytic amount of potassium carbonate (e.g., 0.2 eq).

-

Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired 2-bromo-6-fluorophenylacetylene monomer. The product can be further purified by column chromatography if necessary.

Part 2: Rhodium-Catalyzed Polymerization of 2-Bromo-6-fluorophenylacetylene

Rhodium(I) complexes, particularly those containing diene ligands such as norbornadiene (nbd) or cyclooctadiene (cod), are highly effective catalysts for the polymerization of substituted phenylacetylenes.[2][3] These catalysts often lead to the formation of stereoregular polymers with a high cis-transoidal content.[3] The addition of a co-catalyst, such as a tertiary amine, is often beneficial for achieving high yields and good control over the polymerization.[1]

Diagram: Polymerization Workflow

Caption: General workflow for the polymerization of 2-bromo-6-fluorophenylacetylene.

Protocol 3: Polymerization of 2-Bromo-6-fluorophenylacetylene

This protocol is based on well-established procedures for the rhodium-catalyzed polymerization of substituted phenylacetylenes.[4]

Materials:

-

2-Bromo-6-fluorophenylacetylene (monomer)

-

[Rh(nbd)Cl]₂ (catalyst)

-

Triethylamine (Et₃N) (co-catalyst)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Methanol (non-solvent for precipitation)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk tube under an inert atmosphere, prepare a solution of the rhodium catalyst, [Rh(nbd)Cl]₂, and triethylamine in anhydrous THF. The monomer-to-catalyst ratio can be varied to control the molecular weight of the polymer (e.g., [Monomer]/[Rh] = 100).

-

In a separate Schlenk tube, prepare a solution of the 2-bromo-6-fluorophenylacetylene monomer in anhydrous THF.

-

Add the monomer solution to the catalyst solution via cannula or syringe.

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours). The polymerization can be monitored by observing the increase in viscosity of the solution.

-

After the desired reaction time, quench the polymerization by adding a small amount of a terminating agent like methanol.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer thoroughly with methanol to remove any unreacted monomer and catalyst residues.

-

Dry the polymer under vacuum to a constant weight.

Part 3: Characterization of Poly(2-bromo-6-fluorophenylacetylene)

The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and structure.

| Parameter | Analytical Technique | Expected Outcome |

| Molecular Weight (Mₙ, Mₙ) & Polydispersity (Đ) | Gel Permeation Chromatography (GPC) | Unimodal distribution, with molecular weight controllable by the monomer-to-catalyst ratio. Polydispersity is expected to be relatively narrow for a well-controlled polymerization. |

| Chemical Structure | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Broad signals in the aromatic region and a characteristic signal for the vinylic proton of the polymer backbone. The position of the vinylic proton signal can provide information about the polymer's stereochemistry (cis vs. trans). |

| Functional Groups & Conjugation | Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for the C-Br and C-F bonds, as well as peaks associated with the conjugated polyene backbone. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Determination of the decomposition temperature of the polymer. |

| Glass Transition Temperature | Differential Scanning Calorimetry (DSC) | Identification of the glass transition temperature (Tg), which provides information about the polymer's amorphous or semi-crystalline nature. |

Discussion: Causality and Experimental Choices

-

Monomer Synthesis: The choice of a Sonogashira coupling is dictated by its high efficiency and functional group tolerance. The use of a trimethylsilyl-protected alkyne prevents undesired side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). The subsequent deprotection under mild basic conditions ensures the integrity of the bromo and fluoro substituents.

-

Catalyst Selection: Rhodium(I) catalysts are preferred for the polymerization of substituted phenylacetylenes due to their ability to promote a living or controlled polymerization, which allows for the synthesis of polymers with well-defined molecular weights and low polydispersities.[1] The diene ligand (nbd) is crucial for the catalytic activity.

-

Stereochemistry: The polymerization with rhodium catalysts typically proceeds via a cis-insertion mechanism of the monomer into the growing polymer chain, resulting in a polymer with a predominantly cis-transoidal structure.[3] This stereoregularity is a key feature that influences the polymer's properties.

-

Co-catalyst: Triethylamine acts as a co-catalyst that can facilitate the formation of the active catalytic species and can also act as a base to neutralize any acidic impurities that might inhibit the polymerization.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and polymerization of 2-bromo-6-fluorophenylacetylene. By following the outlined protocols, researchers can reliably produce this novel substituted poly(phenylacetylene) and explore its potential in various scientific and technological fields. The emphasis on the rationale behind the experimental choices is intended to provide a deeper understanding of the underlying chemistry, enabling researchers to adapt and innovate upon these methods.

References

-

Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. [Link]

-

A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. ResearchGate. [Link]

-

Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives. ResearchGate. [Link]

-

Synthesis of Pure Supramolecular Polymers from Poly(substituted Phenylacetylene)s by Highly Selective Photocyclic Aromatization and Their Characterization. ACS Publications. [Link]

- Preparation method of 2-bromo-6-fluoronaphthalene.

-

Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. CH Addition. CORE. [Link]

-

TRIMETHYLSILYLACETYLENE. Organic Syntheses. [Link]

-

Development of Rhodium Complexes for the Polymerization of Substituted Acetylenes, and Their Application to Synthesis of Helical. Kyoto University Research Information Repository. [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

-

Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. ACS Publications. [Link]

- Preparation method of 2-bromo-6-fluoroaniline.

-

Polymer Chemistry. Universidad de Zaragoza. [Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. PMC. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Synthesis and Functionality of Substituted Polyacetylenes. Wiley Online Library. [Link]

-

Synthesis of the alkoxy-substituted phenylacetylenes and their reaction to form the target gold(III) complexes. ResearchGate. [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

-

Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. RSC Publishing. [Link]

-

Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. RSC Publishing. [Link]

-

Process for the synthesis of 2-methoxy-6-bromo-naphthalene. European Patent Office. [Link]

-

Synthesis of Bromo Eugenol Derivatives with Molecular Bromine. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of 2-Bromo-6-fluorophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromo-6-fluorophenylacetylene

2-Bromo-6-fluorophenylacetylene stands as a pivotal building block in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifecta of reactive sites—a terminal alkyne, a synthetically versatile aryl bromide, and an electron-withdrawing fluorine atom—offers a rich landscape for molecular elaboration. The fluorine substituent not only modulates the electronic properties of the aromatic ring but can also enhance the metabolic stability and binding affinity of resulting pharmaceutical candidates. The aryl bromide provides a handle for a multitude of palladium-catalyzed cross-coupling reactions, while the terminal alkyne is a gateway to cycloadditions, such as the renowned "click" chemistry, and other carbon-carbon bond-forming transformations.

This document serves as a comprehensive guide, providing detailed, field-proven protocols for the key functionalization strategies of this versatile substrate. The methodologies presented herein are designed to be robust and reproducible, empowering researchers to confidently incorporate this valuable synthon into their synthetic campaigns.

Core Functionalization Strategies: A Mechanistic Overview

The strategic functionalization of 2-Bromo-6-fluorophenylacetylene primarily revolves around three classes of reactions, each targeting a specific reactive moiety of the molecule.

dot

Figure 1: Key functionalization pathways for 2-Bromo-6-fluorophenylacetylene.

This guide will provide detailed protocols for the following key transformations:

-

Sonogashira Coupling: To form a C(sp²)-C(sp) bond at the bromide position.

-

Suzuki-Miyaura Coupling: To create a C(sp²)-C(sp²) bond at the bromide position.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A prime example of click chemistry to functionalize the terminal alkyne.

-

Nucleophilic Addition to the Alkyne: A fundamental reaction for introducing a variety of functional groups.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide of 2-Bromo-6-fluorophenylacetylene is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a wide array of coupling partners.

Sonogashira Coupling: Synthesis of Diarylacetylenes

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction typically employs a palladium catalyst and a copper co-catalyst.[1]

dot

Figure 2: Simplified catalytic cycles of the Sonogashira coupling reaction.

This protocol is adapted from established procedures for the Sonogashira coupling of aryl bromides.[2]

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Bromo-6-fluorophenylacetylene | 199.03 | 1.0 | 199 mg |

| Phenylacetylene | 102.14 | 1.2 | 123 mg (134 µL) |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg |

| Copper(I) iodide (CuI) | 190.45 | 0.10 | 19 mg |

| Triethylamine (TEA) | 101.19 | 3.0 | 304 mg (418 µL) |

| Anhydrous Tetrahydrofuran (THF) | - | - | 10 mL |

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-6-fluorophenylacetylene (199 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (10 mL) via syringe.

-

Add triethylamine (418 µL, 3.0 mmol) followed by phenylacetylene (134 µL, 1.2 mmol).

-

Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(2-fluoro-6-(phenylethynyl)phenyl)acetylene.

Causality Behind Choices:

-

Catalyst System: The combination of a palladium catalyst and a copper co-catalyst is classic for Sonogashira couplings, allowing the reaction to proceed under mild conditions.[1]

-

Base: Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.

-

Solvent: THF is a common aprotic solvent that dissolves the reactants and catalysts well.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3]

dot

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is based on general procedures for the Suzuki-Miyaura coupling of aryl bromides.[4][5]

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Bromo-6-fluorophenylacetylene | 199.03 | 1.0 | 199 mg |

| Phenylboronic acid | 121.93 | 1.2 | 146 mg |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.02 | 16.3 mg |

| Cesium carbonate (Cs₂CO₃) | 325.82 | 2.5 | 815 mg |

| 1,4-Dioxane | - | - | 8 mL |

| Water | - | - | 2 mL |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-Bromo-6-fluorophenylacetylene (199 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and cesium carbonate (815 mg, 2.5 mmol).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (16.3 mg, 0.02 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 100°C and stir for 12 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2-fluoro-6-phenylphenyl)acetylene.

Causality Behind Choices:

-

Catalyst: Pd(dppf)Cl₂ is a robust catalyst for Suzuki couplings, often effective for a wide range of substrates.

-

Base: Cesium carbonate is a strong inorganic base that facilitates the transmetalation step.[6]

-

Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic and inorganic reagents.

Part 2: Functionalization of the Terminal Alkyne

The terminal alkyne of 2-Bromo-6-fluorophenylacetylene is a versatile functional group that can participate in a variety of addition and cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[7][8] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[9]

dot

Figure 4: Simplified representation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

This protocol is a general procedure for CuAAC reactions.[9][10]

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Bromo-6-fluorophenylacetylene | 199.03 | 1.0 | 199 mg |

| Benzyl azide | 133.15 | 1.1 | 146 mg |

| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 249.69 | 0.05 | 12.5 mg |

| Sodium ascorbate | 198.11 | 0.10 | 19.8 mg |

| tert-Butanol | - | - | 5 mL |

| Water | - | - | 5 mL |

Procedure:

-

In a round-bottom flask, dissolve 2-Bromo-6-fluorophenylacetylene (199 mg, 1.0 mmol) and benzyl azide (146 mg, 1.1 mmol) in a mixture of tert-butanol (5 mL) and water (5 mL).

-

In a separate vial, prepare a solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol) in water (0.5 mL).

-

In another vial, prepare a solution of sodium ascorbate (19.8 mg, 0.10 mmol) in water (0.5 mL).

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction vigorously at room temperature for 12 hours.

-

Upon completion, dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain 1-benzyl-4-(2-bromo-6-fluorophenyl)-1H-1,2,3-triazole.

Causality Behind Choices:

-

Catalyst System: The in situ reduction of Cu(II) to the active Cu(I) catalyst by sodium ascorbate is a common and reliable method for CuAAC.[9]

-

Solvent System: The t-butanol/water mixture ensures that both the organic starting materials and the inorganic catalyst salts are soluble.

Nucleophilic Addition to the Alkyne

The electron-deficient nature of the alkyne in 2-Bromo-6-fluorophenylacetylene, enhanced by the fluorine substituent, makes it susceptible to nucleophilic attack.[11] This allows for the introduction of a variety of heteroatom nucleophiles.

This protocol is based on general procedures for the nucleophilic addition of thiols to alkynes.[12][13]

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Bromo-6-fluorophenylacetylene | 199.03 | 1.0 | 199 mg |

| Thiophenol | 110.18 | 1.1 | 121 mg (113 µL) |

| Potassium carbonate (K₂CO₃) | 138.21 | 1.5 | 207 mg |

| N,N-Dimethylformamide (DMF) | - | - | 5 mL |

Procedure:

-

To a round-bottom flask, add 2-Bromo-6-fluorophenylacetylene (199 mg, 1.0 mmol) and potassium carbonate (207 mg, 1.5 mmol) in DMF (5 mL).

-

Add thiophenol (113 µL, 1.1 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding vinyl sulfide. The reaction typically yields a mixture of E and Z isomers.

Causality Behind Choices:

-

Base: Potassium carbonate is a mild base sufficient to deprotonate the thiol, generating the more nucleophilic thiolate anion.

-